![molecular formula C15H10N2O6S B2540750 3-(5-硝基呋喃-2-甲酰胺基)苯并[b]噻吩-2-甲酸甲酯 CAS No. 477490-39-4](/img/structure/B2540750.png)

3-(5-硝基呋喃-2-甲酰胺基)苯并[b]噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

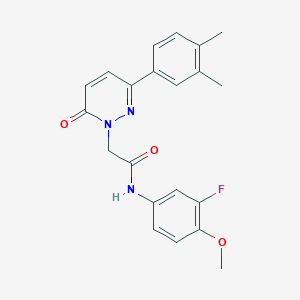

The compound Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate is a chemical entity that appears to be a derivative of benzo[b]thiophene. While the specific compound is not directly described in the provided papers, it can be inferred that it is related to the benzo[b]thiophene derivatives and nitrofuran compounds discussed in the literature. The compound likely contains a benzo[b]thiophene core with a nitrofuran moiety attached through an amide linkage, and a methyl ester group at the carboxylic acid position.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and nitration under various conditions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with a thiazole ring . Similarly, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been studied, resulting in a mixture of substitution products, indicating that the nitration process can be complex and yield multiple isomers .

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, includes a thiophene ring with various substituents. The crystal structure of this compound is stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate would also exhibit specific bonding patterns that could influence its stability and reactivity.

Chemical Reactions Analysis

The chemical reactions of benzo[b]thiophene derivatives, such as nitration, can lead to a variety of products depending on the reaction conditions. For example, nitration of benzo[b]thiophen-2-carboxylic acid can result in electrophilic displacement of the carboxy group and substitution at multiple positions on the benzene ring . This indicates that the chemical reactivity of the benzo[b]thiophene core in Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate would be influenced by the presence of electron-withdrawing or electron-donating groups, such as the nitro group and the amide linkage.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate are not directly reported, related compounds provide some insight. The presence of a nitro group and an amide bond could affect the compound's solubility, melting point, and stability. The nitration of benzo[b]thiophene derivatives has been shown to produce compounds with unique infrared (IR) spectra features, which could be useful in characterizing the physical properties of the compound . Additionally, the crystal structure analysis of similar compounds suggests that hydrogen bonding could play a role in the compound's solid-state properties .

科学研究应用

化学合成和修饰

3-(5-硝基呋喃-2-甲酰胺基)苯并[b]噻吩-2-甲酸甲酯是一种可以参与各种化学合成和修饰过程的化合物。例如,在3位用甲基或羧甲基取代,在5位用包括甲基、甲氧基、氯、溴和硝基在内的各种基团取代的苯并[b]噻吩是通过噻吩基缩醛和酮的环化制备的。这种方法利用回流氯苯中的多磷酸,由于较低的温度要求和对多磷酸的有限使用,比传统工艺提供了更高的效率(Pié & Marnett, 1988)。

材料科学和传感活动

在材料科学中,甲基取代的噻吩[2,3-b]噻吩二甲酸酯已被用于构建具有气体吸附和传感性能的微孔镧系元素基金属有机骨架(MOF)。这些骨架对N2和CO2表现出适度的吸附性能,具有较高的CO2吸附焓,表明在气体储存和分离方面具有潜在应用。此外,一些骨架对硝基苯、丙酮和Cu(2+)离子表现出传感性能,表明它们可用于化学传感和环境监测(Wang et al., 2016)。

药物和生物研究

在药物和生物研究中,苯并[b]噻吩的衍生物,如含有3-(5-硝基呋喃-2-甲酰胺基)苯并[b]噻吩-2-甲酸甲酯结构的衍生物,已被探索其药理特性。例如,色氨酸和α-甲基色氨酸的苯并[b]噻吩类似物及其5-取代衍生物已经合成用于药理学评估,表明在药物开发和生物活性分子研究中具有潜在应用(Chapman, Scrowston & Westwood, 1969)。

作用机制

Target of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

Without specific information on the targets of “Methyl 3-(5-nitrofuran-2-carboxamido)benzo[b]thiophene-2-carboxylate”, it’s difficult to describe its mode of action. Many thiophene derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Thiophene derivatives have been shown to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

属性

IUPAC Name |

methyl 3-[(5-nitrofuran-2-carbonyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6S/c1-22-15(19)13-12(8-4-2-3-5-10(8)24-13)16-14(18)9-6-7-11(23-9)17(20)21/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVXOJJPYWASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2540667.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2540669.png)

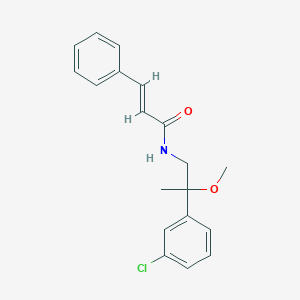

![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2540670.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

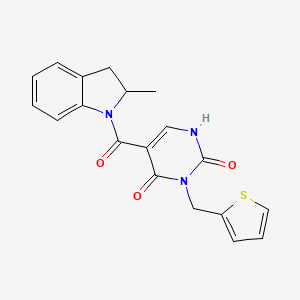

![1-benzyl-N-cyclohexyl-N-ethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2540684.png)

![1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2540686.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)